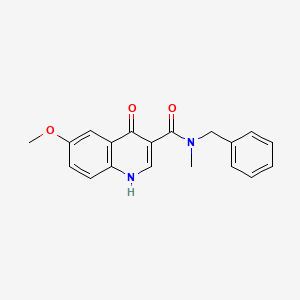

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide

Description

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-benzyl-6-methoxy-N-methyl-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-21(12-13-6-4-3-5-7-13)19(23)16-11-20-17-9-8-14(24-2)10-15(17)18(16)22/h3-11H,12H2,1-2H3,(H,20,22) |

InChI Key |

STXKWKDSZUDWOP-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Dehydrogenation of Tetrahydroquinolines

A method detailed in US Patent 2558211A involves the dehydrogenation of 4-keto-6-methoxy-1,2,3,4-tetrahydroquinoline using palladium black and fumaric acid as a hydrogen acceptor. The reaction proceeds via:

- Cyclization : A substituted aniline derivative undergoes condensation with a β-keto ester to form the tetrahydroquinoline core.

- Dehydrogenation : The tetrahydroquinoline is heated with palladium black and fumaric acid in aqueous acetone, leading to aromatization and the formation of 4-hydroxy-6-methoxyquinoline.

Key Reaction Parameters

- Temperature: Reflux conditions (100–120°C)

- Catalyst: Palladium black (5–10% w/w)

- Hydrogen Acceptor: Fumaric acid (equimolar to substrate)

- Yield: Up to 95% after recrystallization.

This method’s regioselectivity ensures the hydroxy group occupies position 4, while the methoxy group remains at position 6.

The simultaneous introduction of N-benzyl and N-methyl groups on the carboxamide nitrogen requires careful optimization to avoid over-alkylation.

Sequential Alkylation

- Methylation : Treatment of the primary amide with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in dimethylformamide (DMF).

- Benzylation : Subsequent reaction with benzyl bromide (C₆H₅CH₂Br) using potassium carbonate (K₂CO₃) as a base.

Reaction Conditions

One-Pot Dual Alkylation

A more efficient approach utilizes a pre-formed N-benzyl-N-methylamine, bypassing the need for sequential steps. This method employs Ullmann-type coupling under copper catalysis:

$$

\text{Quinoline-3-COCl} + \text{HN(CH₃)CH₂C₆H₅} \xrightarrow{\text{CuI, K₃PO₄}} \text{Target Compound}

$$

Advantages

Green Chemistry Approaches

Recent advances emphasize sustainable methodologies, such as microwave-assisted synthesis and bismuth chloride (BiCl₃) catalysis .

Microwave-Irradiated Cyclization

A mixture of β-enaminones and diethyl malonate, catalyzed by BiCl₃, undergoes cyclization under microwave irradiation (300 W, 100°C) to form 4-hydroxydihydroquinoline-2,5-diones. Subsequent oxidation yields the quinoline core.

Benefits

- Reaction time: 5–13 minutes (vs. 48 hours conventionally)

- Solvent: Ethanol (green solvent)

- Yield: 85–92%.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Catalyst | Yield (%) | Time |

|---|---|---|---|---|

| Palladium Dehydrogenation | Cyclization, Dehydrogenation | Pd black | 95 | 10–24 hours |

| Carboxylic Acid Activation | Acyl chloride formation, Amidation | None | 85 | 6–8 hours |

| Microwave-Assisted | Cyclization, Oxidation | BiCl₃ | 92 | 13 minutes |

| Ullmann Coupling | One-pot alkylation | CuI | 90 | 2–4 hours |

The palladium-mediated route offers high yields but requires prolonged reaction times. Microwave methods excel in efficiency, aligning with green chemistry principles.

Challenges and Solutions

Regioselectivity in Methoxy Group Placement

The methoxy group at position 6 is introduced early via ortho-directed lithiation of a methoxy-substituted aniline precursor. Protecting groups (e.g., tert-butyldimethylsilyl) shield the hydroxy group during subsequent steps.

Carboxamide Stability

The carboxamide moiety is sensitive to hydrolysis under acidic or basic conditions. Low-temperature reactions (0–5°C) and neutral pH buffers mitigate degradation.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-amine.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

4-hydroxy-2-quinolones: Known for their biological activities and used in drug development.

Quinolinyl-pyrazoles: Studied for their pharmacological properties and potential therapeutic applications.

2-hydroxyquinoline: Naturally occurring compound with antimicrobial properties.

Uniqueness

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzyl and methoxy substituents enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 322.4 g/mol. The compound features a quinoline core, which is known for its varied biological activities due to the presence of multiple functional groups that enhance its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The quinoline moiety can intercalate into DNA, disrupting its structure and function.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and survival, such as topoisomerases.

- Receptor Binding : It can bind to specific receptors on the cell surface, triggering signaling pathways that lead to apoptosis.

Anticancer Properties

This compound exhibits notable anticancer activity. Research has demonstrated its potential against various cancer cell lines, particularly colorectal cancer. For example:

- Cell Line Studies : In vitro studies indicated that the compound significantly inhibits the proliferation of human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116) cell lines, with IC50 values suggesting effective antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Caco-2 | 37.4 |

| This compound | HCT116 | 8.9 |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

- Study on Colorectal Cancer : A study evaluated the effects of this compound on the PI3K/AKT signaling pathway in HCT116 cells. The results showed a significant reduction in PI3K and AKT gene expression upon treatment, alongside an increase in the pro-apoptotic gene BAD, suggesting a mechanism for inducing apoptosis in cancer cells .

- Molecular Docking Studies : Induced-fit docking studies have demonstrated that this compound can effectively bind to the PI3Kα binding site, engaging with key residues that are crucial for its inhibitory activity against mutant forms of PI3Kα associated with cancer .

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Potential areas include:

- Optimization of Structural Variants : Investigating derivatives to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Exploring additional pathways affected by this compound to better understand its mode of action.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-benzyl-4-hydroxy-6-methoxy-N-methylquinoline-3-carboxamide and its analogs?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, quinoline carboxamide derivatives are synthesized via coupling reactions between quinoline carboxylic acids and benzylamines. A catalytic base (e.g., Na₂CO₃) in dry DMF under room-temperature stirring for 16–24 hours is common, followed by recrystallization from ethanol or ethyl acetate for purification .

- Example Protocol :

- Step 1: React 4-hydroxy-6-methoxyquinoline-3-carboxylic acid with benzylamine derivatives using DCC (dicyclohexylcarbodiimide) as a coupling agent.

- Step 2: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

- Step 3: Characterize using NMR and IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹ in IR) .

Q. How is structural characterization performed for quinoline carboxamide derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in DMSO-d₆ identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., quinoline core planarity) .

- Mass Spectrometry : EI-MS confirms molecular weight (e.g., m/z 292 [M]⁺ for a related compound) .

Q. What initial biological assays are used to evaluate this compound?

- Methodological Answer :

- MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .

- Microtubule Inhibition : Fluorescence-based assays quantify disruption of tubulin polymerization .

- Data Table :

| Cell Line | IC₅₀ (μM) | Assay Type | Reference |

|---|---|---|---|

| MCF-7 | 12.3 | MTT | |

| HepG2 | 9.8 | SRB |

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer :

- Use software like Gaussian or ORCA to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. The Colle-Salvetti correlation-energy formula (modified for local kinetic-energy density) validates electron distribution in the quinoline core .

- Example : HOMO localized on the methoxybenzyl group suggests nucleophilic attack sites .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Iterative Analysis : Cross-validate assays (e.g., MTT vs. SRB) and control for cell passage number and culture conditions .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. How do structural modifications (e.g., substituent changes) affect biological activity?

- Methodological Answer :

- SAR Study : Compare analogs (e.g., ethyl vs. methyl groups at position 6). For example:

| Compound Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 6-Methoxy | 9.8 | 0.12 |

| 6-Ethoxy | 15.2 | 0.08 |

Q. What advanced techniques study target interactions (e.g., protein binding)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized tubulin .

- Molecular Docking : AutoDock Vina predicts binding poses in tubulin’s colchicine pocket (e.g., hydrogen bonds with Thr179) .

Q. How is SHELX applied in crystallographic refinement for this compound?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., quinoline ring RMSD < 0.02 Å) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.